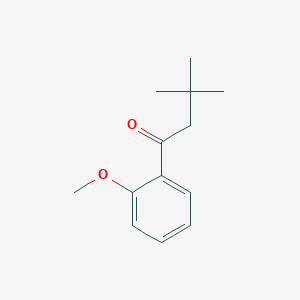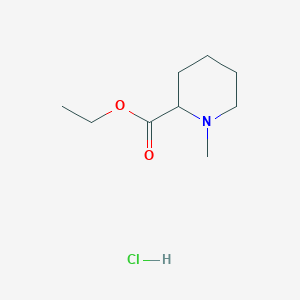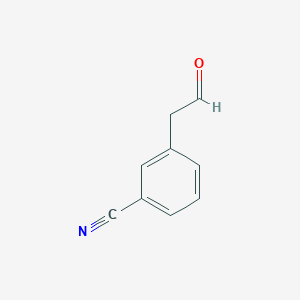
N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of this compound can be achieved through the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate . The reaction involves heating the hydrazine with hydrazine hydrate in the presence of a strong base, usually at elevated temperatures in high boiling point solvents .Molecular Structure Analysis
The molecular structure of this compound is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Wolff–Kishner reduction, which is a reaction for the entire deoxygenation of carbonyl compounds . This reaction reduces carbonyl groups to methylene groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of CHNO, an average mass of 175.227 Da, and a monoisotopic mass of 175.099716 Da . It also has a density of 1.2±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Anticancer Activity
- N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide derivatives have been studied for their potential anticancer activity. For instance, certain derivatives showed significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
Antimicrobial and Hemolytic Activity
- Some derivatives of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species and exhibited varying degrees of cytotoxicity (Gul et al., 2017).
Anticonvulsant and Antidepressant Activity
- Research has also explored the anticonvulsant and antidepressant activities of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives. Certain compounds in this category have shown promise in reducing immobility times in behavioral despair tests in mice, indicating potential antidepressant effects (Xie et al., 2013).
Synthesis and Structural Analysis
- The synthesis and structural elucidation of various derivatives have been a focus of study. For example, the synthesis of cyclic analogs and their structural characterization have provided insights into their chemical properties and potential applications (Lap & Williams, 1976).
Other Pharmacological Activities
- Derivatives of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide have been investigated for various pharmacological activities, including analgesic and anti-inflammatory effects. These studies have led to the identification of compounds with significant biological activities in comparison to standard drugs (Rajveer et al., 2010).
Propiedades
IUPAC Name |
N-(4-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(14)13-9-4-2-7-8(11(9)12)3-5-10(7)15/h2,4H,3,5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPOZCKGQSEONF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=O)CC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591829 |
Source


|
| Record name | N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
CAS RN |
429682-68-8 |
Source


|
| Record name | N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


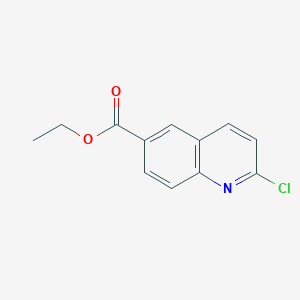


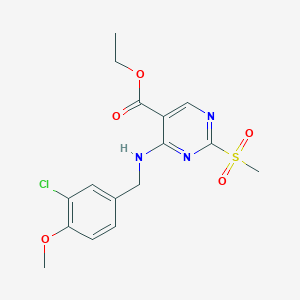

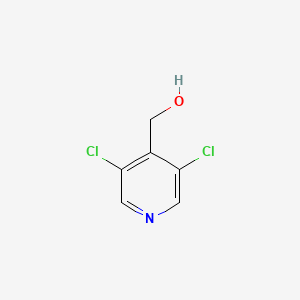
![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)
